Hexakisethylaminodisilane

Atomic Layer Deposition Silicon dioxide Growth per cycle

Hexakis(ethylamino)disilane (also designated AHEAD™ or HEAD), with the formula (C₂H₅NH)₆Si₂ and molecular weight 320.63 g/mol, is a chlorine-free organoaminodisilane liquid precursor belonging to the hexakis(monohydrocarbylamino)disilane class. It features a reactive Si–Si bond flanked by six ethylamino (–NHCH₂CH₃) ligands, conferring a high density of Si–N bonds amenable to low-temperature chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-containing dielectric films.

Molecular Formula C12H36N6Si2
Molecular Weight 320.63 g/mol
CAS No. 532980-53-3
Cat. No. B3053352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexakisethylaminodisilane
CAS532980-53-3
Molecular FormulaC12H36N6Si2
Molecular Weight320.63 g/mol
Structural Identifiers
SMILESCCN[Si](NCC)(NCC)[Si](NCC)(NCC)NCC
InChIInChI=1S/C12H36N6Si2/c1-7-13-19(14-8-2,15-9-3)20(16-10-4,17-11-5)18-12-6/h13-18H,7-12H2,1-6H3
InChIKeyWMAAIGILTZEOHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexakis(ethylamino)disilane (CAS 532980-53-3): Organoaminodisilane Precursor for Semiconductor Thin-Film Deposition


Hexakis(ethylamino)disilane (also designated AHEAD™ or HEAD), with the formula (C₂H₅NH)₆Si₂ and molecular weight 320.63 g/mol, is a chlorine-free organoaminodisilane liquid precursor belonging to the hexakis(monohydrocarbylamino)disilane class [1]. It features a reactive Si–Si bond flanked by six ethylamino (–NHCH₂CH₃) ligands, conferring a high density of Si–N bonds amenable to low-temperature chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-containing dielectric films [1][2]. Commercially available at semiconductor-grade purity up to 99.995%-Si (PURATREM grade), it is supplied as a colorless liquid with a boiling point of 257 °C, density of 1.0 g/mL, and melting point of –7 °C, requiring storage under argon atmosphere [3].

Why Generic Substitution of Hexakis(ethylamino)disilane with Other Silicon Precursors Fails in Demanding Thin-Film Processes


Organoaminodisilanes and mono-aminosilanes are not interchangeable drop-in replacements for hexakis(ethylamino)disilane. The disilane Si–Si backbone, combined with six primary-amino (–NHCH₂CH₃) ligands, enables a unique dual-Si-atom surface chemisorption pathway via Si–Si bond cleavage that monosilane precursors such as bis(diethylamino)silane (BDEAS) or tris(dimethylamino)silane (TDMAS) cannot replicate [1]. Chlorine-containing alternatives like hexachlorodisilane (HCDS) introduce halide contamination risks that are absent from the chlorine-free HEAD composition (chlorine ≤ trace levels by ion chromatography) [2]. Furthermore, hexakis(dimethylamino)disilane—a close structural analog—is a solid at ambient temperature (sublimes at 230 °C), severely compromising handling and vapor delivery in high-throughput ALD/CVD tools compared to the liquid HEAD (mp ~10 °C) [2]. Even among amino-substituted disilanes, ligand-dependent surface reactivity diverges sharply: hexamethyldisilane shows zero chemisorption on silica at 200–375 °C, whereas AHEAD reacts readily with Si–OH surface sites under identical conditions [3]. These structural and mechanistic differentiations render generic substitution technically invalid for processes optimized around HEAD's specific chemisorption kinetics and film-growth characteristics.

Quantitative Differentiation Evidence for Hexakis(ethylamino)disilane: Comparator-Anchored Performance Data


ALD SiO₂ Growth Rate: AHEAD Achieves >1.0 Å/Cycle, Exceeding BDEAS and TDMAS Under Comparable Thermal ALD Conditions

In thermal ALD of SiO₂ using ozone as oxidant, hexakis(ethylamino)disilane (AHEAD) delivered a growth rate of >1.0 Å/cycle (reported up to ~1.1 Å/cycle) across a deposition temperature window of 150–300 °C on 200 mm and 300 mm silicon wafers in ASM Pulsar®2000 and A412™ ALD reactors [1][2]. By comparison, bis(diethylamino)silane (BDEAS), a widely used mono-aminosilane, achieves a growth rate of ~0.10 nm/cycle (1.0 Å/cycle) under thermal ALD with O₃ at 250–350 °C [3]. Tris(dimethylamino)silane (TDMAS) yields only 0.075–0.08 nm/cycle (0.75–0.80 Å/cycle) under comparable oxidant conditions [4]. This represents a quantified advantage of approximately 10% over BDEAS and ~38–47% over TDMAS under cross-study comparable thermal ALD SiO₂ process conditions.

Atomic Layer Deposition Silicon dioxide Growth per cycle

CVD Silicon Nitride Deposition Rate: HEAD Delivers 20 Å/min at 550 °C, Overcoming Slow Low-Temperature Deposition of Tetra(amino)silanes

Using hexakis(monoethylamino)disilane (HEAD) as the silicon precursor with ammonia co-reactant in a thermal CVD process at 550 °C and 0.5 Torr chamber pressure, a silicon nitride film deposition rate of 20 Å/min was achieved, yielding a 900 Å-thick film of composition Si₁.₅N₁ (by Auger electron spectroscopy) in 45 minutes [1]. In contrast, the patent explicitly states that the chlorine-free tetra(amino)silane alternatives tetrakis(dimethylamino)silane and tetrakis(diethylamino)silane 'suffer from the problem of providing slow film-deposition rates at low temperatures' (at or below 600 °C), although no specific numerical rate is provided for these comparators under identical conditions [1]. The same HEAD precursor also delivered 20 Å/min for silicon oxynitride deposition (SiN₀.₄₂O₀.₃₅) under analogous conditions with added O₂ [1].

Chemical Vapor Deposition Silicon nitride Low-temperature deposition rate

Surface Chemisorption Selectivity on Silica: AHEAD Reacts with Si–OH Groups at 200–375 °C; Hexamethyldisilane Shows Zero Reaction Under Identical Conditions

In a direct comparative study of substituted disilane reactivity with high-surface-area silica granules (pre-treated at 200–820 °C to control Si–OH density), hexakis(ethylamino)disilane (AHEAD™) underwent chemisorption with Si–OH surface sites at 200–375 °C, accompanied by cleavage of the Si–Si bond and formation of Si–H bonds not originally present in the precursor molecule—as identified by FTIR and solid-state NMR [1]. Under identical experimental conditions, hexamethyldisilane exhibited no detectable reaction with the silica surface at any temperature within the 200–375 °C range [1]. Hexamethoxydisilane also reacted, though through a different pathway. The authors concluded that the presence of electronegative O or N atoms in the ligands is a prerequisite for Si–OH chemisorption, a criterion met by AHEAD's six ethylamino groups but absent in the entirely methyl-substituted analog [1].

Surface chemistry Chemisorption Silanol reactivity

Chlorine-Free Composition: HEAD Contains ≤Trace Chlorine vs. Hexachlorodisilane's Stoichiometric 6 Cl Atoms per Molecule

Hexakis(ethylamino)disilane (HEAD) synthesized via the ethylamine route from hexachlorodisilane followed by activated-carbon treatment and fractional distillation yielded a product with chlorine content measured at 'no greater than trace levels' by ion chromatography [1]. In contrast, hexachlorodisilane (HCDS, CAS 13465-77-5), a common chlorinated disilane precursor, contains six chlorine atoms per molecule by stoichiometry and is known to react violently with water, producing HCl that can corrode reactor components and introduce chloride impurities into growing films [2]. The chlorine-free nature of HEAD is a deliberate design objective of the hexakis(monohydrocarbylamino)disilane patent class, specifically to avoid equipment clogging by ammonium chloride by-product formation and to enable deposition of halide-free dielectric films [1].

Halide contamination Precursor purity Semiconductor dielectric films

Physical State and Vapor Delivery: HEAD Is a Liquid at Ambient Temperature vs. Solid-State Hexakis(dimethylamino)disilane

Hexakis(ethylamino)disilane (HEAD) is explicitly described as a liquid at ambient temperatures (approximately 20 °C to 50 °C), with a measured melting point of approximately 10 °C (per NMR characterization) or –7 °C (per commercial specifications), and a boiling point of 257 °C [1][2]. In marked contrast, hexakis(dimethylamino)disilane—the closest structural analog differing only in the alkyl chain length of the amino ligand (methyl vs. ethyl)—is reported to be a solid at ambient temperature that 'undergoes sublimation at 230 °C under reduced pressure' [1]. The patent notes that 'compounds that are solids at ambient temperature have poor handling characteristics,' directly motivating the selection of the ethyl-substituted variant for practical semiconductor manufacturing [1].

Precursor handling Vapor delivery ALD/CVD process integration

Dual-Si-Atom Surface Bonding via Si–Si Cleavage: 3.8 NHEt Ligands Released per AHEAD Molecule vs. Single-Si Delivery by Monosilane Precursors

In situ quartz crystal microbalance (QCM) and quadrupole mass spectrometry (QMS) studies at 200 °C revealed that the preferred adsorption pathway for hexakis(ethylamino)disilane (Si₂(NHEt)₆) on hydroxylated surfaces involves both Si atoms of the dimeric precursor bonding to the surface with concomitant Si–Si bond cleavage [1]. Quantitative modeling based on QCM and XPS data indicated that an average of 3.8 NHEt (ethylamino) ligands are released per precursor molecule during the metal precursor pulse through reactions with surface hydroxyl groups, with the remaining ligands eliminated during the subsequent water pulse [1]. By contrast, mono-aminosilane precursors such as BDEAS and TDMAS deliver only a single Si atom per precursor molecule—approximately 0.5 diethylamine ligands remain on the surface after BDEAS saturation, as determined by in situ QCM in a separate study [2]. The dual-Si delivery of AHEAD effectively doubles the theoretical silicon atom flux per precursor pulse compared to monosilanes.

ALD reaction mechanism Precursor utilization efficiency Si–Si bond cleavage

High-Impact Application Scenarios for Hexakis(ethylamino)disilane Based on Verified Differentiated Performance


High-Throughput Thermal ALD of SiO₂ Gate Dielectrics and Spacer Oxides in Advanced Logic and Memory Nodes

For sub-5 nm logic and advanced DRAM/NAND fabrication requiring conformal SiO₂ dielectric layers with atomic-scale thickness control, the demonstrated growth rate of >1.0–1.1 Å/cycle for AHEAD with O₃ in production-scale batch ALD reactors (120-wafer load) [1][2] directly translates to higher wafer throughput compared to BDEAS (~1.0 Å/cycle) [3] or TDMAS (0.75–0.80 Å/cycle) [4]. The liquid-state delivery (mp –7 °C, bp 257 °C) ensures stable vapor draw without the solid-handling complications of hexakis(dimethylamino)disilane, while the chlorine-free composition eliminates halide contamination risks that accompany HCDS-based processes. This combination makes AHEAD the preferred silicon precursor for high-volume ALD SiO₂ processes where throughput, film purity, and equipment compatibility are simultaneously critical.

Low-Temperature CVD Silicon Nitride and Silicon Oxynitride Dielectric Films for Thermal-Budget-Sensitive Devices

In back-end-of-line (BEOL) integration, through-silicon via (TSV) liner deposition, and temperature-sensitive substrate coating where process temperatures must remain ≤600 °C, HEAD's demonstrated 20 Å/min CVD deposition rate for both silicon nitride (Si₁.₅N₁) and silicon oxynitride (SiN₀.₄₂O₀.₃₅) at 550 °C [5] provides a quantifiable throughput advantage over tetra(amino)silanes, which exhibit 'slow film-deposition rates at low temperatures' [5]. The precursor's high reactivity at moderate temperatures, attributed to the weak Si–Si bond and the nucleophilic ethylamino ligands, enables practical film growth rates without exceeding thermal budget constraints that would damage underlying device structures.

Area-Selective ALD and Nucleation-Controlled Deposition on Patterned Hydroxylated Surfaces

The direct head-to-head demonstration that AHEAD reacts with Si–OH surface sites at 200–375 °C while hexamethyldisilane shows zero reaction under identical conditions [6] establishes AHEAD as a candidate for area-selective deposition (ASD) schemes where precursor chemisorption must discriminate between hydroxyl-terminated and methyl-terminated surface regions. This intrinsic surface-chemical selectivity, coupled with the quantitative understanding that 3.8 NHEt ligands are released during the AHEAD pulse on hydroxylated surfaces [7], provides a mechanistically grounded basis for designing ASD processes that exploit differential surface termination to achieve self-aligned dielectric deposition—a capability that carbon-substituted disilanes fundamentally cannot deliver.

Multi-Component Oxide Nanolaminate and Mixture Film Deposition (AlₓSiᵧO₂, Nb₂O₅–SiO₂, Fe₂O₃–SiO₂)

The demonstrated compatibility of AHEAD in multi-precursor ALD processes—including AlₓSiᵧO₂ from TMA/AHEAD/H₂O [7], Nb₂O₅–SiO₂ nanolaminates from niobium pentaethoxide and AHEAD at 300 °C [8], and Fe₂O₃–SiO₂ mixture films from FeCl₃/AHEAD/O₃ at 300 °C [9]—establishes its versatility as a silicon precursor in ternary and quaternary oxide systems. The dual-Si-atom delivery mechanism and the Si–Si bond cleavage pathway, which releases 3.8 NHEt ligands during the precursor pulse, provides a kinetic advantage in multi-component ALD where efficient Si incorporation must keep pace with metal precursor adsorption to achieve targeted film stoichiometry across nanolaminate and mixture architectures.

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